molecular formula C40H48CaN14O12 B11933329 Calciuml-5-methyltetrahydrofolate

Calciuml-5-methyltetrahydrofolate

Cat. No.: B11933329
M. Wt: 957.0 g/mol
InChI Key: JMNIIIQOMSQWJN-UHFFFAOYSA-L
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Description

Calcium L-5-methyltetrahydrofolate is a synthetic derivative of folic acid, which is the predominant, naturally occurring form of folate. It is commonly used as a nutrient supplement in dietary supplements, foods for special dietary uses, and other foods. This compound is known for its stability and bioavailability, making it a preferred alternative to folic acid in various applications .

Preparation Methods

Calcium L-5-methyltetrahydrofolate is synthesized by reducing folic acid to tetrahydrofolic acid, followed by methylation and diastereoselective crystallization in water to form the calcium salt. One method involves the reduction of folic acid using sodium borohydride, condensation with formaldehyde, and further reduction with sodium borohydride to produce L-5-methyltetrahydrofolate, which is then crystallized as the calcium salt . Industrial production methods often involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

Calcium L-5-methyltetrahydrofolate undergoes various chemical reactions, including:

    Reduction: The reduction of folic acid to tetrahydrofolic acid using sodium borohydride.

    Methylation: The methylation of tetrahydrofolic acid to form 5-methyltetrahydrofolate.

    Crystallization: The diastereoselective crystallization of 5-methyltetrahydrofolate as its calcium salt.

Common reagents used in these reactions include sodium borohydride, formaldehyde, and calcium salts. The major product formed from these reactions is calcium L-5-methyltetrahydrofolate .

Scientific Research Applications

Calcium L-5-methyltetrahydrofolate has a wide range of scientific research applications:

Mechanism of Action

Calcium L-5-methyltetrahydrofolate exerts its effects by participating in the folate cycle. It is generated by methylenetetrahydrofolate reductase from 5,10-methylenetetrahydrofolate and is used to recycle homocysteine back to methionine by 5-methyltetrahydrofolate-homocysteine methyltransferases (also called methionine synthases). This process is crucial for maintaining proper cellular function and preventing the accumulation of homocysteine, which is associated with various health issues .

Comparison with Similar Compounds

Calcium L-5-methyltetrahydrofolate is often compared with folic acid, the synthetic form of folate. While both compounds have comparable physiological activity, bioavailability, and absorption at equimolar doses, calcium L-5-methyltetrahydrofolate has some advantages:

Similar compounds include:

Properties

Molecular Formula

C40H48CaN14O12

Molecular Weight

957.0 g/mol

IUPAC Name

calcium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate

InChI

InChI=1S/2C20H25N7O6.Ca/c2*1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2*2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;;+2/p-2

InChI Key

JMNIIIQOMSQWJN-UHFFFAOYSA-L

Canonical SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].[Ca+2]

Origin of Product

United States

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